Cas no 1207054-50-9 (2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide)

2,4-ジクロロ-N-{4-(2-メトキシフェニル)オキサン-4-イルメチル}-5-メチルベンゼン-1-スルホンアミドは、高度に特異的なスルホンアミド系化合物です。その特徴的な構造は、2,4-ジクロロ置換基とオキサン環を含むユニークな骨格を持ち、優れた分子安定性と生物学的活性を示します。特に、2-メトキシフェニル基の導入により脂溶性が向上し、細胞膜透過性が高まっています。この化合物は医薬品中間体としての潜在性を持ち、標的タンパク質との選択的な相互作用が期待されます。合成プロセスにおける高い収率と再現性も特筆すべき点です。

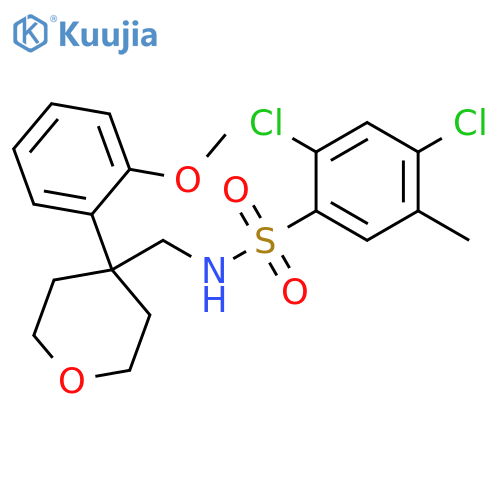

1207054-50-9 structure

商品名:2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide

2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide

- 2,4-dichloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methylbenzenesulfonamide

- 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide

- VU0526695-1

- 1207054-50-9

- 2,4-dichloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide

- F5870-0469

- AKOS024525944

-

- インチ: 1S/C20H23Cl2NO4S/c1-14-11-19(17(22)12-16(14)21)28(24,25)23-13-20(7-9-27-10-8-20)15-5-3-4-6-18(15)26-2/h3-6,11-12,23H,7-10,13H2,1-2H3

- InChIKey: VIEYYIIQUAVXTR-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2(C3=CC=CC=C3OC)CCOCC2)(=O)=O)=CC(C)=C(Cl)C=C1Cl

計算された属性

- せいみつぶんしりょう: 443.0724848g/mol

- どういたいしつりょう: 443.0724848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5870-0469-3mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-2mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-5mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-4mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-40mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-100mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-75mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-5μmol |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-20μmol |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0469-15mg |

2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide |

1207054-50-9 | 15mg |

$89.0 | 2023-09-09 |

2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1207054-50-9 (2,4-dichloro-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-5-methylbenzene-1-sulfonamide) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬